An In-Depth Technical Guide to (Isoquinolin-3-yl)boronic Acid: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to (Isoquinolin-3-yl)boronic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
(Isoquinolin-3-yl)boronic acid (CAS Number: 1219080-59-7) is a versatile heterocyclic building block that has garnered significant interest in medicinal chemistry. Its unique structural motif, combining the biologically relevant isoquinoline scaffold with the synthetically adaptable boronic acid functional group, makes it a valuable reagent for the construction of complex molecules with diverse pharmacological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.
Core Chemical and Physical Properties
(Isoquinolin-3-yl)boronic acid is a stable, solid compound at room temperature. While detailed experimental data for some physical properties are not widely published, its fundamental characteristics are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1219080-59-7 | [1][2][3] |
| Molecular Formula | C₉H₈BNO₂ | [1][2] |
| Molecular Weight | 172.98 g/mol | [1][2] |
| Appearance | Off-white to white solid (typical for arylboronic acids) | General knowledge |
| Solubility | Generally soluble in organic solvents like methanol, DMSO, and DMF; limited solubility in water. | General knowledge |
Note: Specific melting point and boiling point data are not consistently reported in publicly available literature.
Spectroscopic Characterization:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoquinoline ring system. The chemical shifts and coupling patterns would be consistent with a 3-substituted isoquinoline. The protons of the B(OH)₂ group typically appear as a broad singlet, and its position can be solvent-dependent.
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms of the isoquinoline core. The carbon atom attached to the boron (C-3) may exhibit a broad signal or be difficult to observe due to quadrupolar relaxation effects of the boron nucleus.[4]
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¹¹B NMR: The ¹¹B NMR spectrum is a valuable tool for characterizing boronic acids and their derivatives. For a tricoordinate boronic acid, a single, relatively broad resonance is expected.[5]
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Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak [M]+ or protonated molecule [M+H]+ observed at m/z corresponding to its molecular formula.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for O-H stretching of the boronic acid group (typically a broad band), B-O stretching, and aromatic C-H and C=C/C=N stretching vibrations of the isoquinoline ring.
Synthesis of (Isoquinolin-3-yl)boronic Acid
The synthesis of (isoquinolin-3-yl)boronic acid is not extensively detailed in the literature under this specific CAS number. However, a common and effective method for the preparation of arylboronic acids is the Miyaura borylation reaction . This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[6][7]
A plausible synthetic route to (isoquinolin-3-yl)boronic acid would therefore start from a 3-haloisoquinoline, such as 3-bromoisoquinoline.
Experimental Protocol (Hypothetical):
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Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3-bromoisoquinoline, bis(pinacolato)diboron, a palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), and a base (e.g., potassium acetate).
-
Solvent Addition: Add a suitable anhydrous solvent, such as dioxane or toluene.
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Reaction: Heat the mixture to a temperature typically ranging from 80 to 110 °C and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
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Work-up and Purification of Pinacol Ester: Once the reaction is complete, cool the mixture, filter off the solids, and concentrate the filtrate. The resulting crude pinacol ester can be purified by column chromatography.
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Hydrolysis to Boronic Acid: The purified pinacol ester is then subjected to hydrolysis, typically under acidic or basic conditions, to yield the final (isoquinolin-3-yl)boronic acid. Subsequent purification may be achieved by recrystallization.
Reactivity and the Suzuki-Miyaura Coupling Reaction
The primary utility of (isoquinolin-3-yl)boronic acid in organic synthesis is as a coupling partner in the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a new carbon-carbon bond between the isoquinoline C-3 position and an sp²- or sp³-hybridized carbon of an organic halide or triflate.[7][8][9]
The isoquinoline ring, being a nitrogen-containing heterocycle, can influence the reactivity of the boronic acid. The electron-withdrawing nature of the pyridine ring within the isoquinoline scaffold can affect the nucleophilicity of the boronic acid and its transmetalation step in the catalytic cycle.
Key Considerations for Suzuki-Miyaura Coupling with (Isoquinolin-3-yl)boronic acid:
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Catalyst System: The choice of palladium catalyst and ligand is crucial for achieving high yields and good functional group tolerance. Common catalysts include Pd(PPh₃)₄, Pd(dppf)Cl₂, and various palladium-phosphine ligand systems.[7]
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Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[7] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides.
-
Solvent: A variety of solvents can be used, often a mixture of an organic solvent (e.g., dioxane, toluene, DMF) and an aqueous solution of the base.
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Reaction Conditions: The reaction is typically heated, with temperatures ranging from room temperature to over 100 °C, depending on the reactivity of the coupling partners.
Applications in Drug Discovery
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse biological activities.[10][11][12] (Isoquinolin-3-yl)boronic acid serves as a key intermediate for the synthesis of novel isoquinoline-based compounds with potential therapeutic applications, including:
-
Anticancer Agents: Many isoquinoline derivatives exhibit potent anticancer activity through various mechanisms, such as inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of signaling pathways like PI3K/Akt/mTOR.[13] The Suzuki-Miyaura coupling with (isoquinolin-3-yl)boronic acid allows for the introduction of various aryl and heteroaryl substituents at the 3-position, enabling the exploration of structure-activity relationships (SAR) to optimize anticancer potency and selectivity.
-
Kinase Inhibitors: Protein kinases are critical targets in modern drug discovery, particularly in oncology. The isoquinoline core can serve as a scaffold for the design of potent and selective kinase inhibitors. By coupling (isoquinolin-3-yl)boronic acid with appropriate aryl or heteroaryl halides, libraries of compounds can be synthesized and screened for inhibitory activity against various kinases.
-
Antimicrobial and Antiviral Agents: The isoquinoline nucleus is found in compounds with antibacterial, antifungal, and antiviral properties.[11][14] (Isoquinolin-3-yl)boronic acid provides a synthetic handle to create novel derivatives for the development of new anti-infective agents.
-
CNS-Active Agents: Isoquinoline alkaloids and their synthetic analogs have shown activity on the central nervous system, with some exhibiting anti-Alzheimer's or antidepressant effects.[13]
While specific examples of marketed drugs directly synthesized from (isoquinolin-3-yl)boronic acid are not readily identifiable, its utility is evident in the vast number of patents and research articles describing the synthesis of novel isoquinoline derivatives for pharmacological evaluation. The ability to readily introduce diverse functionality at the C-3 position makes it an invaluable tool for lead optimization in drug discovery programs.
Safety and Handling
As with all chemical reagents, (isoquinolin-3-yl)boronic acid should be handled with appropriate safety precautions in a well-ventilated laboratory.
General Safety Recommendations for Arylboronic Acids:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. Arylboronic acids can be sensitive to moisture and may undergo dehydration to form boroxines (cyclic anhydrides).
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
For specific handling and safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(Isoquinolin-3-yl)boronic acid is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a powerful and efficient method for the synthesis of a wide range of 3-substituted isoquinoline derivatives. The prevalence of the isoquinoline scaffold in pharmacologically active compounds underscores the importance of this reagent in the ongoing search for new and improved therapeutic agents. As drug discovery continues to demand novel molecular architectures, the utility of (isoquinolin-3-yl)boronic acid in constructing diverse chemical libraries is likely to expand.
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Isoquinoline-5-boronic acid | C9H8BNO2 | CID 599474. (n.d.). PubChem. [Link]
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Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. (2024). RSC Medicinal Chemistry. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
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SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS. (2025). ResearchGate. [Link]
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